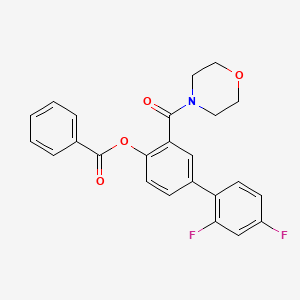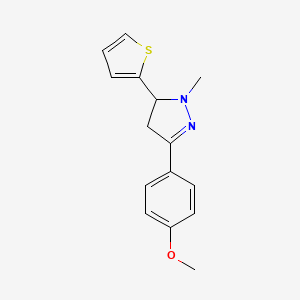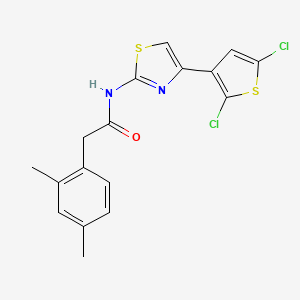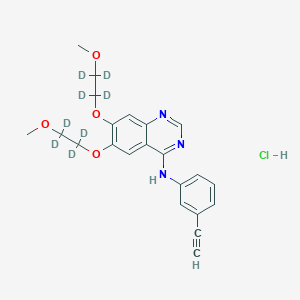
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two phenoxy groups and two diphenylamine groups attached to the triazine ring, making it a complex and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of chlorinated triazine derivatives with phenoxy and diphenylamine groups. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with phenol and diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with phenoxy and diphenylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the phenoxy or diphenylamine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce various oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in studies of nucleophilic substitution and other reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the compound’s nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. The compound’s phenoxy and diphenylamine groups can also participate in various interactions, contributing to its reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: A simpler triazine derivative with two phenyl groups attached to the triazine ring.
4,6-Diphenoxy-1,3,5-triazine: A triazine derivative with two phenoxy groups attached to the triazine ring.
N,N-Diphenyl-1,3,5-triazin-2-amine: A triazine derivative with two diphenylamine groups attached to the triazine ring.
Uniqueness
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of both phenoxy and diphenylamine groups, which impart distinct chemical and physical properties. This combination of functional groups enhances the compound’s reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
4036-51-5 |
|---|---|
Molekularformel |
C27H20N4O2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4,6-diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H20N4O2/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-28-26(32-23-17-9-3-10-18-23)30-27(29-25)33-24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
OCZBYHFXWJKWMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)








![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)



